1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4I. It is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol . This compound is of interest due to its unique combination of halogen atoms and trifluoromethyl group, which impart distinct chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene typically involves multiple steps:
Chlorination: A hydrogen atom on the benzene ring is replaced with a chlorine atom under suitable reaction conditions.
Fluorination: The chlorinated benzene undergoes a fluorination reaction to replace another hydrogen atom with a fluorine atom.
Trifluoromethylation: A trifluoromethyl group is introduced to the benzene ring, replacing another hydrogen atom.
Iodination: Finally, an iodination reaction replaces a hydrogen atom with an iodine atom.
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: This compound has a similar structure but differs in the position of the fluorine atom.
1-Chloro-5-fluoro-2-iodo-3-(trifluoromethyl)benzene: Another similar compound with a different arrangement of halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and trifluoromethyl group, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVLGYWOQCAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735309 | |
Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-87-3 | |
Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928783-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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